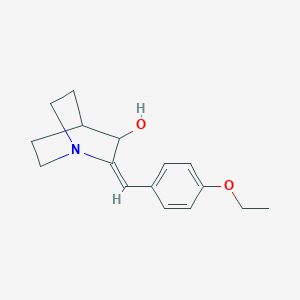
2-(4-ethoxybenzylidene)quinuclidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxybenzylidene)quinuclidin-3-ol, also known as E2027, is a synthetic compound that belongs to the class of quinuclidinyl benzyl ethers. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and Alzheimer's disease.
作用機序
2-(4-ethoxybenzylidene)quinuclidin-3-ol exerts its therapeutic effects by binding to and inhibiting the activity of protein kinases, which are enzymes that regulate various cellular processes. Specifically, this compound inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. By inhibiting PKC, this compound can induce apoptosis (programmed cell death) in cancer cells and protect neurons from damage.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to protect neurons from damage caused by amyloid beta, a protein that accumulates in the brains of Alzheimer's patients. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-(4-ethoxybenzylidene)quinuclidin-3-ol in lab experiments is its specificity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition on cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(4-ethoxybenzylidene)quinuclidin-3-ol. One area of interest is the development of more soluble analogs of this compound that can be more easily administered in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in various diseases. Finally, more research is needed to fully understand the molecular mechanisms underlying the therapeutic effects of this compound.
合成法
2-(4-ethoxybenzylidene)quinuclidin-3-ol can be synthesized by the reaction of 4-ethoxybenzaldehyde with quinuclidin-3-ol in the presence of a catalyst. The reaction produces a yellow solid that can be purified by recrystallization. The purity of the product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-(4-ethoxybenzylidene)quinuclidin-3-ol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have neuroprotective effects, making it a potential treatment for Alzheimer's disease.
特性
IUPAC Name |
(2E)-2-[(4-ethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-14-5-3-12(4-6-14)11-15-16(18)13-7-9-17(15)10-8-13/h3-6,11,13,16,18H,2,7-10H2,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTBGHJUBQUVCU-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/2\C(C3CCN2CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(dimethylamino)propyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373855.png)

![1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5373866.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5373877.png)


![N-({5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-furyl}methyl)-N-methylmethanesulfonamide](/img/structure/B5373889.png)
![3-biphenyl-4-yl-5-(3-methoxy-2,2-dimethylpropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5373896.png)

![4-{[5-imino-2-[(3-methylphenoxy)methyl]-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5373906.png)
![N-(2,3-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5373912.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373923.png)
